ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has been widely studied due to its potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate is not fully understood. However, it is believed that this compound exerts its anti-cancer and anti-inflammatory effects through the inhibition of various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell growth.
Biochemical and Physiological Effects:
Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate is its potential as an anti-cancer and anti-inflammatory agent. This compound has been shown to have potent activity against cancer cells and has the potential to be developed into a new anti-cancer and anti-inflammatory drug. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate. One of the future directions is the development of new synthetic methods for the production of this compound. Another future direction is the study of the mechanism of action of this compound, which will help in the development of new drugs based on this compound. Additionally, the potential of this compound as an anti-cancer and anti-inflammatory agent needs to be further explored through pre-clinical and clinical trials.
Synthesis Methods
The synthesis of Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate is a multi-step process that involves the reaction of several reagents. The synthesis starts with the reaction of benzimidazole and formaldehyde to form 1-methyl-1H-benzimidazole-2-carbaldehyde. This intermediate is then reacted with benzylamine to form 1-benzyl-1H-benzimidazole-2-carbaldehyde. The final step involves the reaction of 1-benzyl-1H-benzimidazole-2-carbaldehyde with ethyl 4-piperidinecarboxylate to form Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate.
Scientific Research Applications
Ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate has been studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
ethyl 4-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-3-29-23(28)24(17-19-9-5-4-6-10-19)13-15-27(16-14-24)18-22-25-20-11-7-8-12-21(20)26(22)2/h4-12H,3,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICUDAPTXLKOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=NC3=CC=CC=C3N2C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate |
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